molecular formula C7H8O3 B1206936 2,3,5-Trihydroxytoluene CAS No. 767-81-7

2,3,5-Trihydroxytoluene

Cat. No.: B1206936
CAS No.: 767-81-7
M. Wt: 140.14 g/mol
InChI Key: GIGNQZIJYUEWTI-UHFFFAOYSA-N
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Description

2,3,5-Trihydroxytoluene, also known as 6-methylbenzene-1,2,4-triol, is a chemical compound with the molecular formula C7H8O3. It is a derivative of toluene, where three hydroxyl groups are attached to the benzene ring at positions 2, 3, and 5.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,5-Trihydroxytoluene can be synthesized through several methods. One common approach involves the hydroxylation of toluene derivatives. For instance, the hydroxylation of 2,3,5-trimethylphenol using oxidizing agents such as hydrogen peroxide in the presence of a catalyst can yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydroxylation of toluene or its derivatives under controlled conditions. The choice of catalyst, temperature, and reaction time are critical factors that influence the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Trihydroxytoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3,5-Trihydroxytoluene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antioxidant properties and its effects on biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant and its effects on cellular processes.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,5-trihydroxytoluene involves its interaction with various molecular targets and pathways. As an antioxidant, it can scavenge free radicals and reduce oxidative stress in biological systems. The hydroxyl groups play a crucial role in its ability to donate hydrogen atoms and neutralize reactive oxygen species .

Comparison with Similar Compounds

Uniqueness: The arrangement of hydroxyl groups can affect the compound’s ability to participate in specific chemical reactions and its interactions with biological systems .

Properties

IUPAC Name

6-methylbenzene-1,2,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-4-2-5(8)3-6(9)7(4)10/h2-3,8-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGNQZIJYUEWTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50227503
Record name 6-Methyl-1,2,4-benzenetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50227503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

767-81-7
Record name 6-Methyl-1,2,4-benzenetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=767-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-1,2,4-benzenetriol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methyl-1,2,4-benzenetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50227503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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